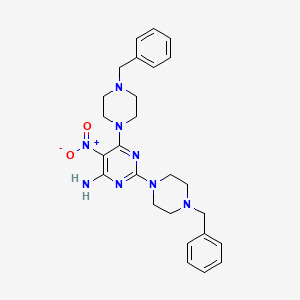
N-(dimethylaminomethylidene)benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its versatility and has been utilized in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(dimethylaminomethylidene)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N-(dimethylaminomethylidene)benzenecarbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(dimethylaminomethylidene)benzenecarbothioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In industry, it is used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(dimethylaminomethylidene)benzenecarbothioamide involves its interaction with molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(dimethylaminomethylidene)benzenecarbothioamide can be compared with other similar compounds, such as N,N-dimethylenamino ketones . These compounds share some structural similarities but differ in their reactivity and applications . The unique properties of this compound make it particularly valuable for specific research and industrial applications .
List of Similar Compounds:Eigenschaften
IUPAC Name |
N-(dimethylaminomethylidene)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQVWXZMGZRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2617964.png)
![6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B2617965.png)

![1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2617967.png)
![6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine](/img/structure/B2617969.png)
![(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2617970.png)
![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)
![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)
![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2617976.png)
![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2617979.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2617980.png)
![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)

